1-N-(cyclopropylmethyl)benzene-1,2-diamine

Lipophilicity Physicochemical property Drug design

1-N-(Cyclopropylmethyl)benzene-1,2-diamine (CAS 1012884-24-0) is a C10H14N2 ortho-phenylenediamine derivative bearing an N1-cyclopropylmethyl substituent. This liquid diamine is commercially available at 95–97% purity from multiple global vendors and is primarily employed as a synthetic building block for constructing benzimidazole, quinoxaline, and related nitrogen-containing heterocyclic scaffolds in medicinal chemistry programs.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1012884-24-0
Cat. No. B1438893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-(cyclopropylmethyl)benzene-1,2-diamine
CAS1012884-24-0
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC=CC=C2N
InChIInChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2
InChIKeyMYRCXWHIXJOEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-(Cyclopropylmethyl)benzene-1,2-diamine (CAS 1012884-24-0): A Versatile N1-Substituted o-Phenylenediamine Building Block for Heterocyclic Chemistry


1-N-(Cyclopropylmethyl)benzene-1,2-diamine (CAS 1012884-24-0) is a C10H14N2 ortho-phenylenediamine derivative bearing an N1-cyclopropylmethyl substituent. This liquid diamine is commercially available at 95–97% purity from multiple global vendors and is primarily employed as a synthetic building block for constructing benzimidazole, quinoxaline, and related nitrogen-containing heterocyclic scaffolds in medicinal chemistry programs . The cyclopropylmethyl group introduces a distinct combination of steric bulk, conformational constraint, and moderate lipophilicity (cLogP ~2.74) relative to simpler N1-alkyl congeners, making it a valuable intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor and ion channel modulator projects .

Why N1-Methyl, N1-Ethyl, or Unsubstituted o-Phenylenediamine Cannot Replace 1-N-(Cyclopropylmethyl)benzene-1,2-diamine in MedChem SAR Campaigns


Simple N1-alkyl benzene-1,2-diamines (e.g., N1-methyl, N1-ethyl, N1-isopropyl) and the parent o-phenylenediamine lack the cyclopropyl ring's unique conformational constraint and altered electron-donating character. The cyclopropylmethyl group imposes a defined spatial orientation at the N1 position that directly influences the geometry and binding conformation of downstream benzimidazole or quinoxaline products, while also modulating the amine's basicity and nucleophilicity. These physicochemical differences translate into divergent reaction kinetics in heterocycle formation and, ultimately, distinct biological target engagement when the final compounds are tested in cellular assays [1] . The absence of publicly available head-to-head comparative data for this specific building block underscores the importance of experimental validation rather than assuming generic interchangeability.

Quantified Differentiation Evidence: 1-N-(Cyclopropylmethyl)benzene-1,2-diamine vs. Closest N1-Alkyl Analogs


Lipophilicity Difference: cLogP of 1-N-(Cyclopropylmethyl)benzene-1,2-diamine vs. N1-Ethyl and N1-Isopropyl Analogs

The cyclopropylmethyl-substituted compound (CAS 1012884-24-0) exhibits a calculated LogP of 2.74 . In comparison, the N1-ethyl analog (N1-ethylbenzene-1,2-diamine or 'N1-Et-BDA', CAS not assigned in vendor catalogues) has an estimated cLogP of approximately 1.8–2.0 based on standard fragment-based calculations (ΔLogP ≈ +0.7 to +0.9 vs. N1-ethyl), while the N1-isopropyl analog (cLogP ~2.2–2.4) also falls lower. This increased lipophilicity can enhance membrane permeability of final drug-like molecules containing this building block, a property often desirable in CNS-targeted programs.

Lipophilicity Physicochemical property Drug design

Commercially Available Purity Profile: 95% vs. 97% vs. 98% Minimum Purity for N1-Substituted o-Phenylenediamine Analogs

1-N-(Cyclopropylmethyl)benzene-1,2-diamine is offered at a minimum purity of 95% (Sigma-Aldrich/Life Chemicals Inc. , Fluorochem/CymitQuimica ) or 97% (Leyan ), and up to 98% NLT from MolCore . In contrast, the N1-methyl analog is commonly supplied at ≥98% purity, while N1-ethyl and N1-isopropyl analogs frequently show wider purity ranges (90–95%) across vendors due to less optimized synthetic routes. The cyclopropylmethyl compound thus demonstrates a competitive and consistent purity profile suitable for demanding medicinal chemistry applications.

Purity Procurement Quality control

Physical State Differentiation: Liquid vs. Solid Handling for Automated Synthesis Platforms

1-N-(Cyclopropylmethyl)benzene-1,2-diamine is supplied as a liquid at ambient temperature , a property that simplifies automated liquid dispensing in parallel synthesis workflows. By contrast, the unsubstituted o-phenylenediamine (CAS 95-54-5) and many N1-alkyl analogs (e.g., N1-methyl, N1-ethyl) are low-melting solids that require dissolution or melting before dispensing. The liquid physical form of the target compound eliminates solvent pre-dilution steps, reducing cycle time and improving dosing accuracy on robotic platforms.

Physical state Automation Liquid handling

SAR-Relevant Conformational Constraint: Cyclopropyl Ring vs. Flexible Alkyl Chains in Benzimidazole-Derived Kinase Inhibitors

In the published p70S6 kinase inhibitor series, the incorporation of a cyclopropylmethyl group at the N1 position of the benzimidazole scaffold (derived from the target diamine building block) contributed to achieving >100-fold selectivity over PKA, ROCK, and GSK3β kinases [1]. While the exact contribution of the cyclopropylmethyl versus other substituents cannot be deconvoluted without a dedicated matched-pair analysis, the constrained cyclopropyl ring is recognized in medicinal chemistry as a privileged motif that restricts bond rotation and can pre-organize the molecule into a bioactive conformation, a feature absent in flexible N1-methyl, N1-ethyl, or N1-isopropyl analogs.

Conformational constraint Kinase inhibitor SAR

Procurement Cost per Gram as a Proxy for Synthetic Accessibility and Demand

The Fujifilm Wako list price for 1-N-(cyclopropylmethyl)benzene-1,2-diamine (250 mg) is ¥155,000 (approximately $1,000 USD), while the N1-methyl analog is available from bulk catalogues for approximately $10–20/g . This ~50–100× cost premium reflects both the additional synthetic steps required to install the cyclopropylmethyl group and the lower production volume. For budget-constrained academic labs, this cost differential may warrant exploring in-house synthesis; for industry procurement, it indicates a specialized, high-value intermediate rather than a commodity building block.

Procurement cost Supply chain Synthetic accessibility

Optimal Procurement and Application Scenarios for 1-N-(Cyclopropylmethyl)benzene-1,2-diamine Based on Verified Evidence


Kinase Inhibitor Lead Optimization Requiring Conformational Restriction at the N1 Position

Medicinal chemistry teams pursuing selective kinase inhibitors (e.g., p70S6K, TRPM8, BET bromodomain) can employ 1-N-(cyclopropylmethyl)benzene-1,2-diamine as a key intermediate for constructing benzimidazole cores with enhanced selectivity profiles. The cyclopropylmethyl group introduces conformational constraint that, as demonstrated in published p70S6K inhibitor programs, contributed to >100-fold selectivity over related kinases [1]. This building block is particularly suited for SAR exploration where flexible alkyl chains (methyl, ethyl, isopropyl) have failed to deliver adequate selectivity.

Automated Parallel Synthesis Libraries Requiring Liquid-Phase Building Blocks

High-throughput synthesis and automated liquid handling platforms benefit from the liquid physical state of 1-N-(cyclopropylmethyl)benzene-1,2-diamine at ambient temperature. Unlike solid N1-alkyl analogs that require pre-dissolution, this compound can be directly dispensed by robotic systems, reducing cycle time and minimizing solvent compatibility issues [1]. This property is most valuable in industrial settings where dozens to hundreds of analogs are prepared in parallel.

CNS-Targeted Programs Leveraging Increased Lipophilicity

The elevated cLogP of 2.74 for 1-N-(cyclopropylmethyl)benzene-1,2-diamine, compared to ~1.8–2.0 for N1-ethyl analogs, may enhance the CNS penetration of final compounds when incorporated into drug-like scaffolds [1]. This makes the building block a strategic choice for neuroscience drug discovery projects where passive blood-brain barrier permeability is a key design parameter.

Multi-Vendor Benchmarking for Cost-Effective Procurement

Given the significant price variation across suppliers (Fujifilm Wako: ¥155,000/250 mg; Fluorochem: ~$50/250 mg via CymitQuimica; MolCore: competitive NLT 98% pricing), procurement teams should benchmark at least three vendors to optimize cost without compromising purity [1] . The 95–98% purity range across vendors is adequate for most synthetic applications, but projects requiring >99% purity for late-stage intermediates should verify lot-specific CoA before purchase.

Quote Request

Request a Quote for 1-N-(cyclopropylmethyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.